molecular formula C20H19NO B14077397 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one CAS No. 42215-29-2

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one

Cat. No.: B14077397
CAS No.: 42215-29-2
M. Wt: 289.4 g/mol
InChI Key: SQJRILFFLWFHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one is an organic compound with the molecular formula C20H19NO It is a pyridinone derivative characterized by the presence of three methyl groups and two phenyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with benzaldehyde derivatives in the presence of a base, followed by oxidation to form the desired pyridinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6-Trimethyl-3,5-diphenylpyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,6-Trimethyl-3,5-diphenylpyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

42215-29-2

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

1,2,6-trimethyl-3,5-diphenylpyridin-4-one

InChI

InChI=1S/C20H19NO/c1-14-18(16-10-6-4-7-11-16)20(22)19(15(2)21(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3

InChI Key

SQJRILFFLWFHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.